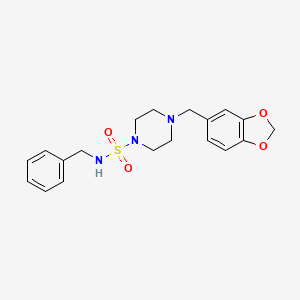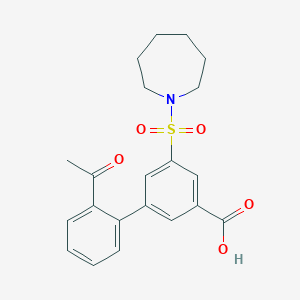![molecular formula C22H26N2O2 B5423467 4-(3-hydroxy-3-methylbutyl)-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B5423467.png)
4-(3-hydroxy-3-methylbutyl)-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-hydroxy-3-methylbutyl)-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide, also known as L-163,191, is a selective antagonist of the neurotensin receptor NTS1. It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
4-(3-hydroxy-3-methylbutyl)-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide acts as a selective antagonist of the neurotensin receptor NTS1, blocking the binding of the endogenous ligand neurotensin to its receptor. This leads to a decrease in the downstream signaling pathways activated by NTS1, including the activation of phospholipase C, protein kinase C, and mitogen-activated protein kinase.
Biochemical and Physiological Effects:
This compound has been shown to affect a wide range of biochemical and physiological processes, including the modulation of neurotransmitter release, the regulation of synaptic plasticity, and the modulation of neuronal excitability. It has also been shown to have potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, depression, and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(3-hydroxy-3-methylbutyl)-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide in lab experiments is its high selectivity for the neurotensin receptor NTS1, which allows for the precise modulation of NTS1 signaling pathways. However, one limitation is that its effects may be dependent on the specific experimental conditions used, such as the concentration of the compound and the duration of exposure.
Orientations Futures
There are several potential future directions for research on 4-(3-hydroxy-3-methylbutyl)-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide and the neurotensin receptor NTS1. One area of interest is the development of more selective and potent antagonists of NTS1, which may have greater therapeutic potential. Another area of interest is the investigation of the role of NTS1 in other physiological processes, such as pain perception and inflammation. Finally, there is the potential for the development of novel therapeutic applications for this compound, such as in the treatment of drug addiction and obesity.
Méthodes De Synthèse
The synthesis of 4-(3-hydroxy-3-methylbutyl)-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide involves several steps, starting with the reaction of 2-methyl-1H-indole with 4-(bromomethyl)-3-hydroxy-3-methylbutylbenzene. The resulting intermediate is then subjected to a series of chemical reactions, including reduction, protection, and deprotection steps, to yield the final product.
Applications De Recherche Scientifique
4-(3-hydroxy-3-methylbutyl)-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide has been used extensively in scientific research to investigate the role of the neurotensin receptor NTS1 in various physiological and pathological processes. It has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine, and to affect the activity of various brain regions, including the prefrontal cortex, hippocampus, and striatum.
Propriétés
IUPAC Name |
4-(3-hydroxy-3-methylbutyl)-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-15-12-19-13-17(6-9-20(19)24-15)14-23-21(25)18-7-4-16(5-8-18)10-11-22(2,3)26/h4-9,12-13,24,26H,10-11,14H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKXZQIJLLGRRAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CC=C(C=C3)CCC(C)(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-2,5-dioxo-1-imidazolidinyl]-N-(4-methylphenyl)acetamide](/img/structure/B5423390.png)
![N-{4-[(3-pyridinylamino)carbonyl]phenyl}-3,4-dihydro-1H-isochromene-1-carboxamide](/img/structure/B5423398.png)
![2-methoxyethyl 5-(2-methoxyphenyl)-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5423399.png)
![N-[4-(4-pyridinylmethyl)phenyl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5423406.png)
![2-[(4-acetyl-2-nitrophenyl)thio]-N-2-naphthylacetamide](/img/structure/B5423408.png)



![1,1'-(1,4-phenylene)bis[3-(1H-indol-3-yl)-2-propen-1-one]](/img/structure/B5423446.png)
![N,N,N'-trimethyl-N'-[((2R,5S)-5-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]methyl}tetrahydrofuran-2-yl)methyl]ethane-1,2-diamine](/img/structure/B5423468.png)
![N-isopropyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-morpholin-4-ylbenzamide](/img/structure/B5423472.png)

![4-[(2-chlorobenzyl)oxy]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B5423493.png)
![5-(4-fluorophenyl)-2-methyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5423501.png)